(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with phenyl group: The benzo[d]thiazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the thiophene ring: The final step involves the addition of the thiophene ring via a Heck reaction, where the acrylamide moiety is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s photophysical properties are attributed to its ability to undergo excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) processes.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Shares the benzo[d]thiazole moiety but lacks the acrylamide and thiophene groups.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Contains thiophene rings but differs in the overall structure and functional groups.
Uniqueness
(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of the benzo[d]thiazole, phenyl, and thiophene moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific electronic or photonic characteristics.
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-19(12-11-14-6-5-13-24-14)21-16-8-2-1-7-15(16)20-22-17-9-3-4-10-18(17)25-20/h1-13H,(H,21,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOQKHUVZWVBJS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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